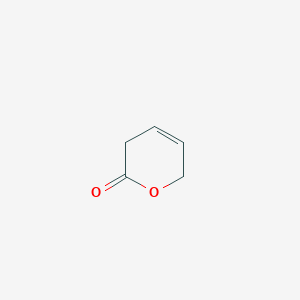

5,6-Dihydro-2H-pyran-2-one

Overview

Description

5,6-Dihydro-2H-pyran-2-one is an important organic synthesis intermediate . It is widely used in various fields such as medicine, pesticides, rubber, and dyes . It can be used as a starting material for the synthesis of antibiotics, fragrances, dyes, and rubber products . This compound can also be used to prepare ketones, aromatic hydrocarbons, and alcohol compounds .

Synthesis Analysis

The synthesis of 5,6-Dihydro-2H-pyran-2-one has been reported in several studies. For instance, an enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one catalyzed by a chiral phosphine-copper iodide catalyst has been reported .Molecular Structure Analysis

The molecular formula of 5,6-Dihydro-2H-pyran-2-one is C5H6O2 . Its molecular weight is 98.10 . The InChI string isInChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 . Chemical Reactions Analysis

5,6-Dihydro-2H-pyran-2-one is involved in various chemical reactions. For example, it has been used in the preparation of (1aR,5aR,5bS,6S,7S)-6,7-di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran .Scientific Research Applications

Anticancer Properties

5,6-Dihydro-2H-pyran-2-one: has been identified as having potential anticancer properties. Compounds like ®-rugulactone , which belong to this class, have shown promising results in combating cancer cells .

Antifungal and Antimicrobial Activities

This compound exhibits a broad spectrum of biological activities, including antifungal and antimicrobial effects. These properties make it a valuable candidate for developing new treatments against various fungal and microbial infections .

Anti-inflammatory and Antistress Effects

The anti-inflammatory and antistress effects of 5,6-Dihydro-2H-pyran-2-one are significant for therapeutic applications. These effects can be leveraged in the development of medications to treat chronic inflammation and stress-related disorders .

Antibiotic and Antituberculosis Uses

As an antibiotic, 5,6-Dihydro-2H-pyran-2-one shows potential in treating bacterial infections. Its antituberculosis activity also indicates its usefulness in addressing one of the world’s most challenging infectious diseases .

Antiparasitic and Antiviral Applications

The compound’s antiparasitic and antiviral activities suggest its use in creating treatments for parasitic infections and viral diseases, which are areas of significant concern in global health .

Chemical Synthesis of Organic Compounds

5,6-Dihydro-2H-pyran-2-one: serves as a chemical intermediate in the synthesis of a wide range of organic compounds, including various heterocycles. This makes it an essential building block in organic chemistry and pharmaceutical research .

Vasorelaxant Effects

This compound has been shown to exhibit vasorelaxant effects on preconstricted rat aortic rings, indicating its potential application in cardiovascular research and the development of treatments for vascular diseases .

Synthesis of Natural Products

5,6-Dihydro-2H-pyran-2-one: is also involved in the synthesis of natural products like (+)-Dodoneine . This highlights its role in the discovery and production of bioactive natural compounds with various therapeutic effects .

Mechanism of Action

Target of Action

5,6-Dihydro-2H-pyran-2-one is a heterocyclic compound that has shown a wide range of biological and pharmacological activities . It has been found to exhibit antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties . It is also known as the inducer of a colony stimulating factor in bone marrow stromal cells .

Mode of Action

It is believed to interact with its targets in a way that triggers a series of biochemical reactions, leading to its various pharmacological effects .

Biochemical Pathways

5,6-Dihydro-2H-pyran-2-one is involved in several biochemical pathways due to its wide range of biological activities. For instance, it has been reported to induce a colony stimulating factor in bone marrow stromal cells, which is crucial for the production of blood cells .

Result of Action

The molecular and cellular effects of 5,6-Dihydro-2H-pyran-2-one’s action are diverse due to its wide range of biological activities. For example, its antitumor activity could be attributed to its ability to interfere with the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of 5,6-Dihydro-2H-pyran-2-one can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity. As a chemical compound, it should be stored in a sealed container, away from sources of ignition and oxidizing agents .

properties

IUPAC Name |

2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAFARLDLCWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 5,6-Dihydro-2H-pyran-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3393-45-1 | |

| Record name | 5,6-Dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)